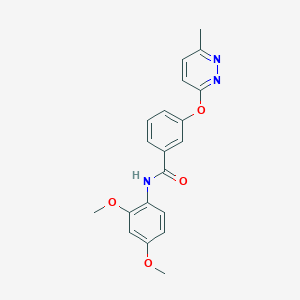
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide, also known as DMXB-A, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMXB-A belongs to the class of compounds known as α7 nicotinic acetylcholine receptor (nAChR) agonists.
作用机制
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide acts as an agonist of the α7 nAChR, a receptor that is highly expressed in the brain and is involved in several physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide results in the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in the regulation of neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has been shown to have several biochemical and physiological effects in animal models. These include improving cognitive function, reducing inflammation, protecting against neuronal damage, and reducing pain sensitivity. N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has also been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in the regulation of neuronal activity and synaptic plasticity.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide also has several limitations, including its poor solubility in water and its rapid metabolism in vivo.
未来方向
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide. These include investigating its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury, as well as exploring its mechanism of action in more detail. Additionally, the development of new formulations and delivery methods for N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide involves several steps, including the preparation of 2,4-dimethoxybenzaldehyde, 6-methylpyridazin-3-ol, and 3-aminobenzoic acid. These three compounds are then reacted together to form N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide. The synthesis of N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has been reported in several research articles, including a study by Gopalakrishnan et al. (2009).
科学研究应用
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases. N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide has also been investigated for its potential use in the treatment of chronic pain and addiction.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-7-10-19(23-22-13)27-16-6-4-5-14(11-16)20(24)21-17-9-8-15(25-2)12-18(17)26-3/h4-12H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHPOBMWAAFZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-butylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677373.png)
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2677378.png)

![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2677381.png)
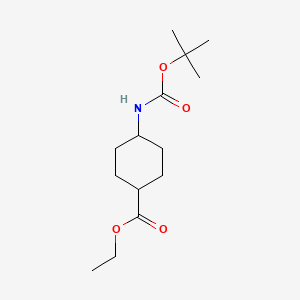
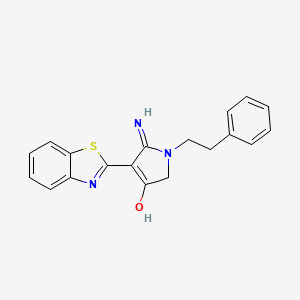





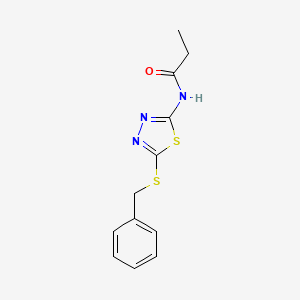
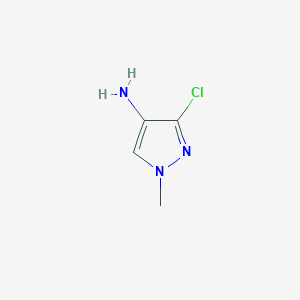
![N-[(5-methylfuran-2-yl)methyl]docosanamide](/img/structure/B2677394.png)